molecular formula C19H26N2O2S2 B2896836 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1396856-19-1

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B2896836
CAS No.: 1396856-19-1
M. Wt: 378.55
InChI Key: AXTYAEBEJUQVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that features a complex structure incorporating a piperidine ring, a thiazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea and α-haloketone precursors under acidic conditions.

    Attachment of the Thiazole to Piperidine: The thiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Methoxyphenyl Group: The final step involves the coupling of the intermediate with a methoxyphenylpropane derivative, typically using a base-catalyzed alkylation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine moieties can play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-(Thiazol-2-yl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
  • 1-(4-(Thiazol-2-ylthio)piperidin-1-yl)-3-phenylpropan-1-one

Uniqueness: 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-23-17-5-2-15(3-6-17)4-7-18(22)21-11-8-16(9-12-21)14-25-19-20-10-13-24-19/h2-3,5-6,16H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTYAEBEJUQVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CSC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.